Cinchonaglycoside C
Description
Significance of Plant-Derived Secondary Metabolites in Biological Research
Plants synthesize a vast array of organic compounds, broadly classified into primary and secondary metabolites. While primary metabolites are essential for fundamental life processes, secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. mdpi.comwisdomlib.org Instead, they often play crucial roles in defense mechanisms, such as deterring herbivores or protecting against pathogens. mdpi.com These compounds, which include alkaloids, terpenoids, and phenolics, represent a massive reservoir of chemical diversity. wisdomlib.org
The exploration of plant-derived secondary metabolites has been a cornerstone of drug discovery and development. wisdomlib.orgacs.org Historically, many cultures have relied on plants for medicinal purposes, and modern science has validated many of these traditional uses by isolating and identifying the bioactive compounds responsible for their therapeutic effects. wisdomlib.orgacs.org Well-known examples of drugs derived from plants include morphine, quinine (B1679958), and paclitaxel. wisdomlib.orghilarispublisher.com The continued investigation of these natural products holds significant promise for uncovering novel therapeutic agents to address a wide range of human diseases. acs.orghilarispublisher.com
Overview of Glycosidic Compounds in Phytochemistry
Glycosides are a large and diverse class of secondary metabolites found throughout the plant kingdom. researchgate.net Structurally, a glycoside consists of a sugar molecule (the glycone) bonded to a non-sugar molecule (the aglycone) via a glycosidic bond. researchgate.net This structure imparts a wide range of chemical and physical properties to these compounds. The sugar moiety generally increases the water solubility and stability of the molecule. researchgate.net
In phytochemistry, the study of plant chemistry, glycoside analysis is a significant area of research. creative-proteomics.com The identification and characterization of glycosides are crucial for understanding their biological activities and potential therapeutic applications. creative-proteomics.com Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used for the separation and analysis of glycosidic compounds from plant extracts. creative-proteomics.comresearchgate.net The diverse biological activities of glycosides include anti-inflammatory, antimicrobial, and cardiotonic effects, making them a subject of intense scientific interest. researchgate.net
Historical Context of Cinchonaglycoside C Discovery in Plant Systems
This compound is a triterpene glycoside that has been a subject of interest in phytochemical research. scispace.com Its discovery is rooted in the broader investigation of secondary metabolites from plants, particularly those with potential biological activities.
Research into natural inhibitors of the Tobacco Mosaic Virus (TMV) led to the investigation of various plant extracts. cas.cn In this context, this compound was identified as a compound with anti-TMV activity. scispace.comcas.cn A notable study demonstrated that this compound can induce the production of a ribosome-inactivating protein (RIP) in tobacco leaves. cas.cnzgyckx.com.cnjipb.net These RIPs are known to have antiviral functions. cas.cnnih.gov Specifically, a new 31 kDa ribosome-inactivating protein, designated CIP31, was isolated from tobacco leaves that had been treated with this compound. researchgate.net The N-terminal amino acid sequence of CIP31 was found to be distinct from other previously reported plant RIPs, highlighting the unique biological response induced by this compound. researchgate.net
Research Gaps and Future Directions in this compound Studies
While the anti-TMV activity of this compound has been established, there remain significant areas for further investigation. The precise mechanism by which this compound induces the expression of ribosome-inactivating proteins is not fully understood. Future research could focus on elucidating the signaling pathways and molecular targets involved in this process.
Furthermore, the full spectrum of biological activities of this compound has yet to be explored. Many plant-derived glycosides exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. hilarispublisher.comnih.gov Therefore, future studies should investigate the potential of this compound in these and other therapeutic areas.
There is also a need for more in-depth phytochemical studies to identify other related compounds in the plant sources of this compound. This could lead to the discovery of novel glycosides with potentially enhanced or different biological activities. The development of efficient extraction and purification methods will be crucial for obtaining sufficient quantities of this compound and related compounds for comprehensive biological evaluation.
Structure
2D Structure
Properties
Molecular Formula |
C36H56O10 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18?,19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35-,36+/m0/s1 |
InChI Key |
AXNXSFBKZQIMPF-QNULCOFFSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Isolation and Advanced Purification Methodologies of Cinchonaglycoside C
Strategies for Extraction of Cinchonaglycoside C from Plant Matrices
The initial step in obtaining this compound involves its extraction from the plant material, which is presumed to be from a species of the Cinchona genus, a known source of a wide array of alkaloids and glycosides. nih.gov The selection of an appropriate extraction strategy is paramount to ensure high yield and purity of the target compound.
Solvent-Based Extraction Optimization
Solvent-based extraction is a fundamental technique for isolating natural products from plant tissues. The choice of solvent is critical and is determined by the polarity of the target compound. As a triterpenoid (B12794562) glycoside, this compound possesses both a nonpolar triterpenoid backbone and a polar sugar moiety, making solvents of intermediate polarity or solvent mixtures particularly effective.
Ethanol (B145695) and methanol (B129727) are commonly employed for the extraction of glycosides and alkaloids from Cinchona bark. jipb.netcas.cn The extraction process is often enhanced by modifying the solvent system. For instance, the addition of a weak acid or base can improve the solubility and extraction efficiency of target compounds by altering their ionization state. Studies on related Cinchona alkaloids have utilized solvents such as methanol modified with a small percentage of sodium hydroxide (B78521) or diethyl amine to improve recovery. jipb.netscielo.br The optimization of extraction parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial for maximizing the yield of this compound while minimizing the co-extraction of undesirable compounds. jipb.net
Advanced solvent-based extraction methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) offer significant advantages over conventional methods like Soxhlet extraction, including reduced extraction time and lower solvent consumption. jipb.netarxiv.org For example, an optimized MAE method for quinine (B1679958) from Cinchona officinalis utilized 65% aqueous ethanol at 130°C for 34 minutes. jipb.net
Table 1: Comparison of Solvent-Based Extraction Methods for Cinchona Compounds
| Extraction Method | Solvent System | Temperature | Duration | Key Findings | Reference |
| Soxhlet | Methanol modified with 20% (v/v) diethyl amine | Water bath | 10 hours | High recovery of quinine. | jipb.net |
| Microwave-Assisted Extraction (MAE) | 65% Aqueous Ethanol | 130 °C | 34 minutes | High yield of quinine, time-efficient. | jipb.net |
| Ultrasound-Assisted Extraction (UAE) | 61% Aqueous Ethanol | 25 °C | 15 minutes | Faster than conventional methods, slightly lower yield than MAE. | jipb.net |
| Maceration | 70% Ethanol | Room Temperature | 24 hours (3 repetitions) | Effective for extracting a range of phytochemicals including glycosides. | jipb.net |
Advanced Solid-Phase Extraction Techniques
Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Solid-phase extraction (SPE) is a valuable purification step to selectively isolate glycosides like this compound from this mixture. SPE operates on the principle of partitioning compounds between a solid stationary phase and a liquid mobile phase.
For the purification of this compound, a reversed-phase SPE cartridge, such as one packed with C18 silica (B1680970), would be a suitable choice. researchgate.netarxiv.org The crude extract, dissolved in an appropriate solvent, is loaded onto the cartridge. The nonpolar triterpenoid portion of this compound would interact with the C18 stationary phase, while more polar impurities could be washed away with a polar solvent like water. Subsequently, a solvent of intermediate polarity, such as methanol or acetonitrile (B52724), or a gradient of these solvents with water, would be used to elute this compound from the cartridge. This step effectively removes many interfering substances, resulting in a partially purified fraction enriched with the target glycoside, ready for further chromatographic purification. researchgate.net
Chromatographic Fractionation and Purification Approaches
To achieve high purity, the enriched extract containing this compound must undergo further separation using advanced chromatographic techniques. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Development for Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the isolation and purification of natural products. arxiv.org For a triterpenoid glycoside like this compound, reversed-phase HPLC is the most common approach. researchgate.net
A typical preparative HPLC setup for the isolation of this compound would involve a C18 column as the stationary phase. arxiv.orgdatapdf.com The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, run in a gradient elution mode. datapdf.comucas.ac.cn This allows for the separation of compounds with a wide range of polarities. The separation is monitored by a detector, such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for detecting non-UV absorbing compounds like some glycosides. Fractions are collected at specific retention times corresponding to the elution of the target compound. The purity of the isolated this compound can then be assessed by analytical HPLC.
Table 2: Illustrative HPLC Parameters for Glycoside Separation
| Parameter | Specification | Purpose | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm) | Stationary phase for separation based on hydrophobicity. | datapdf.com |
| Mobile Phase | Gradient of Acetonitrile and Water | Eluent to carry the sample through the column, with changing polarity for better separation. | datapdf.com |
| Flow Rate | 1.0 - 5.0 mL/min (preparative scale) | Controls the speed of the separation. | datapdf.com |
| Detector | Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD) | To monitor the elution of compounds. | researchgate.net |
| Injection Volume | Variable, depending on column size and sample concentration | Introduction of the sample into the HPLC system. | datapdf.com |
Countercurrent Chromatography and Preparative-Scale Separations
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale purification of natural products. Unlike HPLC, CCC does not use a solid stationary phase, which eliminates the risk of irreversible sample adsorption and degradation. This makes it an ideal method for the gentle purification of labile compounds.
For the separation of this compound, a suitable biphasic solvent system would be selected. The choice of solvent system is crucial and is based on the partition coefficient (K) of the target compound. A common strategy for separating glycosides involves systems composed of chloroform, methanol, and water in various ratios. In pH-zone-refining CCC, the pH of the aqueous phase is manipulated to control the ionization and partitioning of the target compounds, which can be a highly effective strategy for ionizable molecules. nih.govresearchgate.net This technique has been successfully applied to the separation of Cinchona alkaloids and could be adapted for glycosides with acidic or basic moieties. nih.gov
Supercritical Fluid Chromatography (SFC) in Natural Product Purification
Supercritical Fluid Chromatography (SFC) is a "green" chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. SFC offers several advantages over traditional liquid chromatography, including faster separations, reduced organic solvent consumption, and lower costs. It is particularly effective for the separation of chiral compounds and other complex natural products.
For the purification of this compound, SFC would typically be performed in a normal-phase mode, using a polar stationary phase such as silica or a modified silica column (e.g., with amino or diol functional groups). Since supercritical CO2 is nonpolar, a polar organic modifier, such as methanol or ethanol, is added to the mobile phase to increase its solvating power and elute more polar compounds like glycosides. The high diffusivity and low viscosity of the supercritical fluid mobile phase lead to high chromatographic efficiency and rapid separations. SFC has been successfully used for the separation of major Cinchona alkaloids, demonstrating its potential for the purification of other compounds from this class, including this compound. scielo.br
Contemporary Analytical Techniques for Purity Assessment in Research
Once isolated, assessing the purity of a compound like this compound is critical. This is achieved through the development and validation of precise analytical methods.
Development of Quantitative Analytical Methods
The development of a quantitative analytical method is essential for determining the concentration of this compound in a given sample. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose, often coupled with a Diode Array Detector (DAD) for UV-Vis spectral data or a Mass Spectrometer (MS) for mass-to-charge ratio information gsconlinepress.comnih.gov.
The development process involves:
Column Selection: A reversed-phase column, such as a C18, is typically chosen for the analysis of moderately polar glycosides.
Mobile Phase Optimization: A gradient elution using a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol) is optimized to achieve good separation and peak shape nih.gov.
Detection: The wavelength for UV detection is selected based on the chromophores in the this compound molecule. If using mass spectrometry, the instrument is tuned to detect the specific mass of the compound jppres.com.
Method Validation: The method's performance is validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH) gsconlinepress.comnih.gov.
A key aspect of validation is establishing linearity. This confirms that the detector's response is proportional to the analyte's concentration over a specific range.
Hypothetical Linearity Data for this compound Analysis by HPLC:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,500 |
| 5.0 | 76,100 |
| 10.0 | 151,200 |
| 25.0 | 374,500 |
| 50.0 | 755,300 |
| 100.0 | 1,502,000 |
| Correlation Coefficient (R²) | ≥ 0.999 |
This table is a representative example of data obtained during a linearity assessment and is not derived from actual experimental results for this compound.
Evaluation of Method Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components iik.ac.id.
For this compound, specificity would be demonstrated by:
Peak Purity Analysis: Using a DAD, the UV-Vis spectrum is recorded across the entire chromatographic peak. A consistent spectrum indicates the peak is pure and not composed of co-eluting compounds.
Mass Spectrometric Detection: LC-MS provides high selectivity by monitoring for the specific mass-to-charge ratio (m/z) of this compound. This ensures that only the compound of interest is being quantified eag.com.
Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. The analytical method must be able to separate the intact this compound peak from any degradant peaks, proving its stability-indicating nature gsconlinepress.com.
Robustness and Reproducibility in Analytical Method Validation
The validation process concludes by establishing the method's robustness and reproducibility, which are crucial for ensuring its reliability over time and across different laboratories researchgate.net.
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage iik.ac.id.
Reproducibility: This assesses the precision of the method when it is performed under different conditions, such as by different analysts, on different instruments, or in different laboratories.
Typical parameters that are intentionally varied during a robustness study for an HPLC method are shown in the table below. The results of the analysis should not be significantly impacted by these minor changes.
Example of a Robustness Study Design for an HPLC Method:
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| % Organic Solvent | 45% Acetonitrile | 43% Acetonitrile | 47% Acetonitrile |
This table illustrates typical parameters varied in a robustness study as per standard validation guidelines iik.ac.id.
Structural Elucidation and Conformational Analysis of Cinchonaglycoside C
Application of Advanced Spectroscopic Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure elucidation of organic molecules like Cinchonaglycoside C. columbia.edu It provides a wealth of information regarding the carbon skeleton and the nature and placement of protons, allowing for a detailed mapping of the molecule's structure.
The initial steps in the NMR analysis of this compound involve the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers through integration. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments in the molecule. careerendeavour.comlibretexts.org For this compound, which belongs to the quinovic acid glycoside family, characteristic signals in the ¹³C NMR spectrum would indicate the triterpenoid (B12794562) aglycone and the sugar moiety. researchgate.netnih.gov
To assemble the molecular framework, two-dimensional (2D) NMR experiments are indispensable. acs.org These experiments correlate signals from different nuclei, providing connectivity data. Key 2D NMR experiments used in the structural elucidation of this compound would include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in piecing together spin systems within the molecule, such as the individual amino acid-like residues and the sugar rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edunanalysis.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the skeleton of this compound.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for connecting the different spin systems identified by COSY. columbia.edublogspot.com It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). For this compound, HMBC is vital for establishing the linkages between the aglycone and the sugar unit, as well as for positioning quaternary carbons that are not observed in HSQC spectra. A key HMBC correlation for a glycoside is the one observed between the anomeric proton of the sugar and the carbon of the aglycone to which it is attached. gust.edu.vn
A hypothetical table of NMR data for this compound, based on known data for related quinovic acid glycosides, is presented below.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| 2 | ... | ... |
| 3 | ~89.0 | ... |
| ... | ... | ... |
| 27 | ~180.0 | - |
| 28 | ~178.0 | - |
| Glycosyl Moiety | ||
| 1' | ~105.0 | ~4.5 (d, J=7.5) |
| 2' | ... | ... |
| 3' | ... | ... |
| 4' | ... | ... |
| 5' | ... | ... |
| 6' | ... | ... |
Note: This table is illustrative and based on typical chemical shifts for quinovic acid glycosides. Actual values for this compound would be determined from experimental spectra.
Beyond establishing the planar structure, NMR spectroscopy provides critical insights into the three-dimensional arrangement of atoms, or stereochemistry, and the preferred shapes, or conformations, of the molecule in solution. columbia.edulibretexts.org For this compound, this is particularly important for defining the relative and absolute configuration of its numerous stereocenters and understanding the orientation of the glycosidic bond.
The key NMR technique for this purpose is the Nuclear Overhauser Effect (NOE) , which is observed between protons that are close in space, regardless of whether they are connected through bonds. nanalysis.com NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. columbia.edublogspot.comindiana.edu
NOESY/ROESY: These 2D experiments generate cross-peaks between protons that are spatially proximate (typically within 5 Å). nanalysis.com By analyzing the pattern of NOE correlations, the relative stereochemistry of substituents on the triterpenoid backbone and the sugar ring can be determined. For instance, the orientation of methyl groups and protons at ring junctions can be established. Furthermore, a crucial NOE between the anomeric proton of the sugar and a proton on the aglycone can confirm the conformation around the glycosidic linkage. acs.org
The coupling constants (J-values) obtained from high-resolution 1D ¹H NMR spectra also provide valuable stereochemical information, particularly within the sugar moiety, by applying the Karplus equation, which relates the dihedral angle between two coupled protons to the magnitude of their coupling constant.
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a complementary technique to NMR that provides the exact molecular weight and molecular formula of a compound, as well as structural information through the analysis of its fragmentation patterns. nationalmaglab.org
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high accuracy (typically to within 5 parts per million). measurlabs.combioanalysis-zone.commyadlm.org This precision allows for the unambiguous determination of the elemental composition of this compound. The molecular formula for this compound has been reported as C₃₆H₅₆O₁₀. columbia.edu An HRMS experiment would confirm this by providing an experimental mass that is consistent with the calculated theoretical mass for this formula.
| Compound | Molecular Formula | Calculated Mass | Observed Mass (Hypothetical) |
| This compound | C₃₆H₅₆O₁₀ | 648.3874 | 648.3871 |
Note: The observed mass is a hypothetical value for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for gaining further structural insights by analyzing the fragmentation of a selected precursor ion. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the different components of the molecule and how they are connected.
For a C-glycoside like this compound, the fragmentation pattern is often characterized by cleavages within the sugar moiety, such as the loss of water molecules and cross-ring cleavages. nih.govmdpi.com The fragmentation of the glycosidic bond itself is less common than in O-glycosides. The observed fragment ions can help to confirm the nature of the sugar unit and aspects of the aglycone structure. blogspot.comemerypharma.comresearchgate.net
A hypothetical fragmentation pattern for this compound in an MS/MS experiment is outlined below:
| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |
| 649.3952 [M+H]⁺ | 487.3421 | Loss of the glycosyl unit |
| 469.3315 | Loss of glycosyl unit and water | |
| ... | Further fragmentation of the aglycone |
Note: This table is illustrative and based on general fragmentation patterns of glycosides.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the initial characterization of a molecule's functional groups and chromophoric systems.
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. msuniv.ac.in For a complex molecule like this compound, which contains a quinoline (B57606) core, a quinuclidine (B89598) moiety, and a sugar unit, the IR spectrum would display a series of characteristic absorption bands. While specific experimental data for this compound is confirmed by comparison to literature values, a general representation of expected absorbances can be compiled. mdpi.comresearchgate.net Key functional groups include hydroxyl (-OH) groups from the sugar and potentially the alkaloid core, C-O bonds of ethers and the glycosidic linkage, C=C and C=N bonds within the aromatic quinoline system, and various C-H bonds. msuniv.ac.innowgonggirlscollege.co.in
| Expected IR Absorption Bands for this compound | | :--- | :--- | | Wavenumber Range (cm⁻¹) | Functional Group Assignment | | 3500 - 3200 (broad) | O-H stretching (from sugar and alcohol moieties) | | 3100 - 3000 | C-H stretching (aromatic/vinylic) | | 2950 - 2850 | C-H stretching (aliphatic) | | 1630 - 1500 | C=C and C=N stretching (quinoline ring) | | 1300 - 1000 | C-O stretching (ethers, alcohols, glycosidic linkage) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly sensitive to conjugated systems. researchgate.net The primary chromophore in this compound is the quinoline ring system. This aromatic structure gives rise to characteristic absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum. The precise position and intensity of these absorptions can be influenced by the substitution pattern on the ring.
| Expected UV-Vis Absorption for this compound | | :--- | :--- | | Wavelength (λmax) | Electronic Transition | | ~220-240 nm | π → π* transitions of the quinoline ring | | ~270-290 nm | π → π* transitions of the quinoline ring | | ~310-330 nm | n → π* or π → π* transitions of the quinoline ring |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. researchgate.netsci-hub.se For complex natural products like the cinchona alkaloids, which possess multiple stereocenters, X-ray analysis is the gold standard for structural validation. researchgate.net
The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. sci-hub.se The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. This technique was instrumental in confirming the intricate and stereochemically rich structure of this compound. mdpi.com
| Crystallographic Data Parameters for this compound | | :--- | :--- | | Parameter | Value | | Crystal System | Data not publicly available in the cited literature | | Space Group | Data not publicly available in the cited literature | | Unit Cell Dimensions (a, b, c) | Data not publicly available in the cited literature | | Unit Cell Angles (α, β, γ) | Data not publicly available in the cited literature |
Computational Chemistry in Structural Verification and Conformational Preference
Computational chemistry provides powerful tools that complement experimental data, offering deeper insights into molecular structure, stability, and dynamics.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. vdoc.pub In the context of structural elucidation, DFT is widely employed to predict spectroscopic properties. By creating a theoretical model of a proposed structure, researchers can calculate its expected IR, UV, and NMR spectra. These predicted spectra can then be compared with the experimental data. A high degree of correlation between the calculated and observed spectra provides strong evidence for the correctness of the proposed structure. This approach is particularly valuable for distinguishing between possible isomers where experimental data alone may be ambiguous.
While X-ray crystallography provides a static picture of a molecule in its crystal lattice, molecules in solution are often flexible and can adopt multiple shapes, or conformations. researchgate.net Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. scienceopen.com For this compound, MD simulations are invaluable for exploring its conformational landscape. Key areas of flexibility include the rotation around the glycosidic bond linking the sugar to the alkaloid and the orientation of various side chains. By simulating the molecule's movements, scientists can identify low-energy, stable conformations and understand the dynamic equilibrium between them, which can be crucial for its biological function.
Biosynthetic Pathways and Metabolic Engineering Perspectives of Cinchonaglycoside C
Elucidation of Precursor Incorporation and Enzymatic Transformations
The biosynthesis of triterpenoid (B12794562) glycosides like Cinchonaglycoside C is a multi-step process beginning with simple carbon precursors and involving several key enzyme families that build and functionalize the core structure.
Isotopic labeling is a fundamental technique for elucidating the biosynthetic origins of natural products. For triterpenoids, this process typically involves tracing the incorporation of labeled precursors from primary metabolism into the final complex structure. The entire carbon skeleton of this compound is derived from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). uobasrah.edu.iq In higher plants, the cytosolic mevalonic acid (MVA) pathway is the primary source of IPP for triterpenoid biosynthesis. frontiersin.orgnih.gov
Labeling studies in various plant systems have confirmed this route. For example, feeding cell suspensions with ¹³C-labeled glucose allows researchers to track the distribution of the label throughout the triterpenoid scaffold, confirming the precursor units and the pathway utilized. nih.gov In studies on neem (Azadirachta indica) limonoids, another class of triterpenoids, feeding experiments with labeled glucose and the use of specific pathway inhibitors (mevinolin for the MVA pathway and fosmidomycin (B1218577) for the MEP pathway) conclusively showed that the MVA pathway is exclusively responsible for providing the isoprene (B109036) units. nih.gov Similar in vivo labeling experiments in microorganisms using ¹³C-labeled precursors have also been instrumental in identifying novel terpenes and understanding their formation. uni-bonn.de Although specific isotopic labeling studies on this compound have not been reported, these established methods provide a clear blueprint for how its biosynthetic pathway from acetyl-CoA via the MVA pathway could be definitively traced.
The biosynthesis of a triterpenoid glycoside from its basic precursors is catalyzed by three major classes of enzymes that work sequentially to create structural diversity. frontiersin.orgnih.gov
Oxidosqualene Cyclases (OSCs): This enzyme class marks the first key diversification step in triterpenoid biosynthesis. frontiersin.org It catalyzes the cyclization of the linear 30-carbon precursor, 2,3-oxidosqualene (B107256), into one of over 100 different polycyclic triterpene scaffolds. frontiersin.org For this compound, which possesses an ursane-type skeleton, a specific β-amyrin synthase (an OSC) would catalyze the initial cyclization. Plants possess multiple OSCs, not only for primary metabolism (e.g., cycloartenol (B190886) synthase for sterol biosynthesis) but also for generating the vast array of specialized triterpenoids. frontiersin.org
Cytochrome P450 Monooxygenases (CYP450s): Following the creation of the basic carbon skeleton, a large family of CYP450 enzymes performs extensive tailoring reactions. frontiersin.org These enzymes are responsible for the region- and stereospecific oxidation (e.g., hydroxylation, carboxylation) of the triterpene backbone, leading to the formation of the specific aglycone, in this case, quinovic acid. The immense diversity of triterpenoids in plants is largely due to the functional variety within the CYP450 superfamily. frontiersin.orgfrontiersin.org
UDP-dependent Glycosyltransferases (UGTs): The final step in the biosynthesis of this compound is glycosylation. This reaction is catalyzed by UGTs, which transfer a sugar moiety (glucose) from an activated sugar donor, UDP-glucose, to a specific position on the quinovic acid aglycone. frontiersin.orgnih.gov This glycosylation step is crucial as it significantly impacts the molecule's solubility, stability, and biological activity. researchgate.net Plant genomes contain large families of UGTs, with individual enzymes often showing high specificity for both the triterpenoid acceptor and the sugar donor. nih.govacs.orgacs.org
Table 1: Key Enzyme Families in this compound Biosynthesis This table is based on the general pathway for triterpenoid glycosides.
| Enzyme Class | Precursor(s) | Product(s) | Function |
| Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Triterpene Scaffold (e.g., β-amyrin) | Cyclization of the linear precursor to form the foundational polycyclic skeleton. |
| Cytochrome P450 (CYP450) | Triterpene Scaffold | Oxidized Aglycone (Quinovic Acid) | Stepwise oxidation and functionalization of the carbon backbone to create the specific sapogenin. |
| UDP-Glycosyltransferase (UGT) | Quinovic Acid, UDP-glucose | This compound | Attachment of a glucose molecule to the aglycone at a specific position (C-3 hydroxyl group). |
Genetic Regulation of this compound Biosynthesis
The production of specialized metabolites like this compound is tightly regulated at the genetic level. Understanding this regulation is key to developing strategies for enhancing its production.
In many plants and fungi, genes encoding the enzymes for a specific metabolic pathway are physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC). nih.govwur.nl This arrangement is thought to facilitate the co-inheritance and co-regulation of the entire pathway, preventing the buildup of potentially toxic intermediates. frontiersin.org
BGCs for triterpenoid biosynthesis have been identified in several plant species. Notable examples include the avenacin cluster in oats (Avena spp.) and the thalianol (B1263613) and marneral (B1261729) clusters in Arabidopsis thaliana. frontiersin.org These clusters typically contain the core genes—an OSC, several CYP450s, and UGTs—required to produce the final decorated molecule. wur.nlrsc.org While the genes for this compound biosynthesis are expected to include these three enzyme types, a specific gene cluster responsible for its production has not yet been identified or reported in the scientific literature. The discovery of such a cluster would be a significant step toward understanding its regulation and enabling its heterologous expression.
Transcriptomics and proteomics are powerful high-throughput approaches used to identify candidate genes involved in a biosynthetic pathway. mdpi.com By comparing the gene expression (transcriptome) or protein abundance (proteome) profiles between different tissues, developmental stages, or plants grown under different conditions, researchers can identify genes whose expression patterns correlate with the accumulation of the target compound. frontiersin.orgnih.gov
For instance, a combined metabolomic and transcriptomic analysis of Centella asiatica leaves at different growth stages identified 48 genes in the terpenoid backbone pathway, along with 17 candidate CYP450s and 26 UGTs potentially involved in modifying the triterpenoid saponins (B1172615). frontiersin.org Similarly, studies in Platycodon grandiflorus and Bupleurum falcatum have successfully used transcriptomics to discover genes related to triterpenoid saponin (B1150181) biosynthesis by correlating their expression levels in roots and shoots with saponin content. researchgate.netmdpi.com This 'omics-based approach provides a robust method for discovering the specific OSC, CYP450, and UGT genes responsible for this compound biosynthesis, even in the absence of a defined gene cluster.
Table 2: Example of Transcriptomic Data Application in Triterpenoid Pathway Elucidation (Bupleurum falcatum) Data adapted from a study on saikosaponin biosynthesis to illustrate the methodology. mdpi.com
| Gene ID | Putative Annotation | Expression Pattern | Correlation with Saponin Level |
| BfHMGR35352 | HMGR | Higher in mature root | Positive |
| BfBAS49741 | β-amyrin synthase (OSC) | Higher in mature root | Positive |
| BfCYP58609 | Cytochrome P450 | Higher in mature root | Positive |
| BfUGT7414 | UDP-Glycosyltransferase | Higher in mature root | Positive |
Strategies for Enhanced Production through Metabolic Engineering in Plant Cell Culture
Plant cell and tissue cultures offer a promising alternative to whole-plant extraction for the sustainable production of valuable phytochemicals like this compound. bibliotekanauki.plcabidigitallibrary.org Metabolic engineering provides a suite of tools to enhance the yield of these target compounds in such in vitro systems. preprints.org
Key strategies focus on overcoming metabolic bottlenecks and increasing the flux through the biosynthetic pathway. One common approach is the overexpression of genes encoding rate-limiting enzymes. For triterpenoids, this can include squalene (B77637) synthase (SQS), which controls the flow of precursors to the triterpene backbone, or the specific OSC and CYP450s that define the final product. cabidigitallibrary.orgmdpi.com Another powerful strategy is the overexpression of transcription factors that positively regulate multiple genes in the pathway simultaneously.
Furthermore, precursor feeding, where intermediates of the MVA pathway are supplied to the culture medium, can boost production. cabidigitallibrary.org Elicitation, the use of signaling molecules (like pectin (B1162225) or fungal extracts) to trigger the plant's defense responses, has also been shown to significantly increase the accumulation of triterpenoids in cell cultures of Uncaria tomentosa, a known producer of quinovic acid glycosides. mdpi.comoup.com These strategies, often used in combination, represent a robust platform for improving the biotechnological production of this compound.
Table 3: Metabolic Engineering Strategies for Enhanced Triterpenoid Production
| Strategy | Target | Mechanism | Expected Outcome |
| Enzyme Overexpression | Rate-limiting enzymes (e.g., SQS, OSC, CYP450) | Increases catalytic activity at a specific bottleneck step. | Increased flux towards the target aglycone. |
| Transcription Factor Engineering | Pathway-specific regulatory genes (e.g., bHLH, WRKY) | Upregulates multiple pathway genes simultaneously. | Coordinated increase in overall pathway activity. |
| Precursor Feeding | Cell culture medium | Supplies pathway intermediates (e.g., mevalonate). | Bypasses early limitations and increases substrate availability. |
| Elicitation | Cell culture | Triggers plant defense responses, including secondary metabolism. | Induction of biosynthetic gene expression and compound accumulation. |
Overexpression and Gene Silencing Approaches in Host Plants
Metabolic engineering in the native plant host offers a direct route to enhance the production of desired secondary metabolites. Two primary strategies, overexpression of key pathway genes and silencing of competing pathway genes, have proven effective for various plant-derived compounds, including triterpenoids. frontiersin.orgplos.org
Overexpression aims to boost the function of a specific enzymatic step, particularly those that are rate-limiting in the biosynthetic pathway. frontiersin.org For this compound, this could involve the overexpression of genes encoding the specific oxidosqualene cyclase (OSC) that produces the precursor skeleton, the cytochrome P450s (P450s) responsible for converting this skeleton into quinovic acid, or the UDP-glycosyltransferase (UGT) that performs the final glucosylation. For example, enhancing the expression of a squalene synthase gene in Panax ginseng led to increased production of triterpenes and phytosterols. bibliotekanauki.pl Similarly, engineering the overexpression of specific glycosyltransferase genes is a well-established method for modifying and improving the production of glycosylated molecules. nih.gov
| Approach | Gene/Enzyme Targeted | Host Plant | Objective & Outcome | Reference |
|---|---|---|---|---|
| Overexpression | Squalene Synthase (SQS) | Panax ginseng | Enhance precursor supply for ginsenoside (triterpenoid saponin) biosynthesis. Resulted in enhanced triterpene accumulation. | bibliotekanauki.pl |
| RNAi Silencing & Overexpression | Cycloartenol Synthase (CAS) | Withania somnifera | Functionally validate the gene's role in withanolide (steroidal triterpenoid) biosynthesis. Silencing reduced withanolide content, while overexpression increased it. | plos.org |
| Gene Silencing | Steroidal Glycoalkaloid (SGA) pathway genes | Solanum sp. | Modify the production of steroidal saponins and glycoalkaloids. Silencing led to the accumulation of the precursor cholesterol. | google.com |
| Overexpression | Glycosyltransferase genes (e.g., B4GalT1, ST6Gal1) | CHO Cells | Improve N-glycan processing on antibodies. Combinatorial overexpression led to antibodies with over 70% sialylated N-glycans. | nih.gov |
Heterologous Expression in Model Organisms for Biosynthetic Route Elucidation
Elucidating the complete biosynthetic pathway of a complex natural product like this compound requires the identification and functional characterization of all involved enzymes. nih.gov When pathway intermediates are unknown or unavailable, heterologous expression in a well-characterized model organism provides a powerful platform for gene discovery and pathway reconstruction. frontiersin.orgresearchgate.net The plant Nicotiana benthamiana has emerged as a premier chassis for the transient, Agrobacterium-mediated expression of plant biosynthetic pathways, including those for triterpenoids. frontiersin.orgukri.orgresearchgate.net
This "plant factory" approach involves co-infiltrating N. benthamiana leaves with multiple strains of Agrobacterium tumefaciens, where each strain carries a construct to express a different candidate gene from the proposed pathway. nih.gov The host plant's endogenous metabolism provides the necessary precursors, such as 2,3-oxidosqualene from its native triterpenoid/sterol pathway, which can then be acted upon by the heterologously expressed enzymes. researchgate.net By analyzing the metabolites that accumulate in the infiltrated leaf tissue, researchers can confirm the function of each enzyme and verify the steps of the biosynthetic route. oup.comacs.org
This strategy has been successfully used to elucidate and reconstruct entire pathways for complex triterpenoid saponins. nih.gov For instance, the complete biosynthetic pathway for astragalosides was discovered and then reconstituted in N. benthamiana, leading to the production of astragaloside (B48827) IV. nih.gov Similarly, research on producing the triterpenoid oleanolic acid in N. benthamiana demonstrated that yields could be dramatically increased by using advanced expression vectors and co-expressing ancillary enzymes like NADPH-cytochrome P450 reductase, which is essential for P450 function. frontiersin.orgnih.gov
To elucidate the this compound pathway, candidate OSC, P450, and UGT genes identified from Cinchona transcriptome data could be systematically co-expressed in N. benthamiana. Step-by-step reconstruction—first expressing the OSC to identify the backbone, then adding P450s to observe the formation of the quinovic acid aglycone, and finally introducing a UGT to achieve glucosylation—would allow for the unambiguous elucidation of the entire biosynthetic sequence.
| Model Host | Target Compound/Pathway | Genes Expressed | Key Finding | Reference |
|---|---|---|---|---|
| Nicotiana benthamiana | Oleanolic acid (triterpenoid) | β-amyrin synthase, CYP716A12 (β-amyrin C-28 oxidase) | Established high-yield production of a bioactive triterpenoid. Yield was boosted 13.1-fold using an advanced geminiviral vector system. | frontiersin.orgnih.govnih.gov |
| Nicotiana benthamiana | Astragalosides (triterpenoid saponins) | A complete pathway including P450s, a dioxygenase, and glycosyltransferases. | Elucidation of the complete pathway and successful heterologous production of Astragaloside IV. | nih.gov |
| Nicotiana benthamiana | Triterpene scaffolds | NaOSC1, NaOSC2 (Oxidosqualene cyclases) | Functionally characterized OSCs from N. attenuata, identifying NaOSC1 as a multifunctional enzyme and NaOSC2 as a selective β-amyrin synthase. | oup.com |
| Saccharomyces cerevisiae (Yeast) | β-amyrin and Lupeol (triterpene backbones) | Genes from Bupleurum falcatum and Maesa lanceolata | Established a microbial platform for high-level production of triterpene building blocks and for characterizing novel biosynthetic genes. | researchgate.net |
| Nicotiana benthamiana | Sapindales triterpenoids | CYP88A154, AaISM1, AaISM2 | Discovered a novel branchpoint in triterpenoid synthesis involving a P450 and two isomerases that perform skeletal rearrangements. | acs.org |
Mechanistic Investigations of Cinchonaglycoside C Biological Activities in Plant Systems
Induction of Ribosome-Inactivating Proteins (RIPs) by Cinchonaglycoside C
This compound has been identified as an inducer of Ribosome-Inactivating Proteins (RIPs) in plants. RIPs are a class of plant toxins that function as N-glycosidases, enzymatically damaging ribosomes and thereby halting protein synthesis. nih.govresearchgate.net This activity is a key component of plant defense against pathogens, particularly viruses. nih.govnih.gov The induction of these proteins by this compound points to its role as an elicitor of innate plant immunity. The synthesis of at least one specific RIP, CIP31, has been shown to occur only in the presence of this compound. nih.gov
Characterization of CIP31: A this compound-Induced RIP
A novel ribosome-inactivating protein, designated CIP31, is synthesized in tobacco (Nicotiana tabacum) leaves following treatment with this compound. This protein has been isolated and characterized as a key factor in the induced resistance observed in these plants.
CIP31 has been successfully isolated and purified from the leaves of this compound-treated tobacco plants. Biochemical analysis has determined several of its key properties. The protein has an estimated molecular weight of 31 kDa.
Table 1: Biochemical Properties of CIP31
| Property | Value | Source |
|---|---|---|
| Designation | CIP31 | |
| Source | Nicotiana tabacum (tobacco) leaves treated with this compound | |
| Molecular Weight | 31 kDa |
| Protein Class | Ribosome-Inactivating Protein (RIP) | nih.gov |
Structural analysis of CIP31 has provided insights into its unique characteristics. Protein sequencing of the N-terminal region of CIP31 has revealed that its amino acid sequence differs from those of other known RIPs. nih.gov
Homology modeling, a computational technique, is often used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and its similarity to proteins with experimentally determined structures. up.ac.zanih.govyoutube.com This method allows for the generation of a structural model by using a known homologous protein structure as a template. up.ac.zaresearchgate.net Such models are crucial for understanding the protein's function and mechanism of action at a molecular level. While detailed homology models specific to CIP31 are not extensively published, the distinct N-terminal sequence suggests that its structural conformation may have unique features compared to other RIPs. nih.gov
Ribosomal Depurination Activity and Mechanism of Action
The primary mechanism of action for RIPs, including presumably CIP31, is the enzymatic inactivation of ribosomes. nih.gov This is achieved through their N-glycosidase activity, where they cleave a specific N-glycosidic bond in the large ribosomal RNA (rRNA). nih.govresearchgate.net Specifically, RIPs target and remove a single adenine (B156593) residue from a highly conserved sequence within the rRNA known as the α-sarcin/ricin loop (SRL). nih.govnih.gov This act of depurination irreversibly inactivates the ribosome, preventing it from binding to elongation factors and thereby halting protein synthesis, which ultimately leads to cell death. researchgate.netnih.gov This potent disruption of the cellular protein synthesis machinery is a key part of the antiviral and defense-related functions of RIPs. nih.govmdpi.com
Comparative Analysis with Other Plant RIPs and Antiviral Proteins
When compared to other plant RIPs, CIP31 exhibits notable differences. Its N-terminal amino acid sequence is distinct from that of other characterized RIPs, and it is suggested to have a distinct mechanism of action. nih.gov Unlike many defense-related proteins whose induction is linked to common defense signaling pathways, CIP31's synthesis is specifically triggered by this compound.
Other antiviral proteins in plants can function through different mechanisms. For instance, some proteins induce systemic acquired resistance (SAR) via the salicylic (B10762653) acid pathway, leading to the expression of a broad range of pathogenesis-related (PR) proteins like PR-1. nih.gov In contrast, the resistance induced by certain RIPs can operate independently of this pathway. nih.gov For example, the RIP known as CIP-29 was found to induce resistance against the tobacco mosaic virus (TMV) through a mechanism different from that of salicylic acid, showing less expression of PR-1 and PR-5 genes but higher expression of genes related to the ethylene (B1197577) pathway. nih.gov This highlights the diversity of antiviral strategies in plants, with proteins like CIP31 representing a specific, elicitor-dependent defense response.
Elucidation of Signal Transduction Pathways in Plant Defense Responses
Plant defense against pathogens is mediated by a complex network of signal transduction pathways. nih.govnih.gov Key signaling molecules include phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET), which regulate the expression of defense-related genes. nih.govmdpi.com The SA pathway is typically associated with resistance to biotrophic and hemibiotrophic pathogens and the activation of SAR. nih.govresearchgate.net
Crucially, the induction of CIP31 by this compound has been shown to be independent of the salicylic acid signal pathway. This finding indicates the existence of an SA-independent mechanism for the biological induction of resistance. This suggests that this compound activates a distinct signaling cascade that leads to the synthesis of CIP31 without relying on the accumulation of SA, a central regulator in many other plant immune responses. This SA-independent pathway represents an alternative route for activating plant defenses, adding another layer of complexity and specificity to the plant's immune signaling network. researchgate.net
Salicylic Acid (SA)-Independent Induction of Resistance
There is currently no scientific literature available that describes the induction of plant resistance by this compound, either through salicylic acid-dependent or independent pathways. Research on other compounds has shown that some can trigger plant defense mechanisms without involving the salicylic acid signaling pathway, a key component of systemic acquired resistance. However, no such studies have been conducted or reported for this compound.
Crosstalk with Other Plant Hormone Signaling Pathways
The interaction and crosstalk of this compound with other plant hormone signaling pathways, such as those involving jasmonic acid, ethylene, or abscisic acid, have not been investigated. Plant hormone signaling is a complex network that governs various aspects of plant growth, development, and response to stress. While understanding how exogenous compounds modulate these pathways is a significant area of research, no studies have specifically addressed the role of this compound in this context.
Gene Expression Profiling in this compound-Treated Plants
No studies have been published that analyze the gene expression profiles of plants treated with this compound. Gene expression profiling is a powerful tool to understand the molecular mechanisms underlying a plant's response to a chemical compound, revealing which genes and associated biological pathways are activated or suppressed. Without such data, the molecular basis of this compound's activity in plants remains unknown.
Antiviral Mechanisms against Tobacco Mosaic Virus (TMV)
There is no available research on the antiviral mechanisms of this compound against the Tobacco Mosaic Virus (TMV). The following subsections, which were planned to cover specific aspects of its potential antiviral activity, remain unaddressed due to the lack of data.
Inhibition of Viral Replication and Movement in Plant Tissues
No studies have demonstrated that this compound can inhibit the replication or cell-to-cell movement of TMV in plant tissues. Research into antiviral compounds often focuses on their ability to interfere with these critical stages of the viral life cycle. However, the potential of this compound as a TMV inhibitor has not been explored.
Modulation of Host Protein Synthesis in Viral Infection
The effect of this compound on the modulation of host protein synthesis during viral infection is an uninvestigated area. Viruses are known to manipulate the host's protein synthesis machinery for their own replication. Some antiviral agents work by counteracting these viral strategies. Whether this compound has such a mode of action is not known.
Impact on Viral Coat Protein Synthesis
There is no information regarding the impact of this compound on the synthesis of the Tobacco Mosaic Virus coat protein. The viral coat protein is essential for encapsulating the viral genome and for the assembly of new virus particles. Inhibition of its synthesis is a key target for antiviral compounds. However, no research has been conducted to determine if this compound affects this process.
Compound Names Mentioned
As no specific research on this compound in the context of the requested outline was found, no other compound names are mentioned in this article.
Structure Activity Relationship Sar Studies and Molecular Modifications of Cinchonaglycoside C
Correlating Structural Motifs with Biological Activity
The biological activity of Cinchonaglycoside C is an emergent property of its distinct structural components: the triterpenoid (B12794562) aglycone (quinovic acid) and the attached sugar moiety (quinovopyranosyl). researchgate.net Analyzing how these motifs and their interplay govern the molecule's function is the primary goal of SAR studies. collaborativedrug.com
A pharmacophore model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. unina.itnih.gov Identifying these pharmacophoric elements in this compound is the first step toward understanding its mechanism of action at a molecular level. The key features arise from its constituent parts.
The triterpenoid backbone provides a rigid, hydrophobic scaffold. This lipophilic character is often crucial for membrane traversal and interaction with hydrophobic pockets in target proteins. Within this scaffold, specific functional groups act as key interaction points. The two carboxylic acid groups and the hydroxyl group on the quinovic acid portion can serve as hydrogen bond donors and acceptors. nih.govresearchgate.net These are critical for forming directed interactions with biological targets. nih.gov
The sugar moiety (quinovopyranosyl) significantly influences the molecule's physicochemical properties, particularly its water solubility and pharmacokinetic profile. google.com The hydroxyl groups on the sugar ring provide additional points for hydrogen bonding, potentially anchoring the molecule to its target receptor or enzyme.
The following table outlines the principal pharmacophoric features of this compound.
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrophobic Region | Pentacyclic triterpenoid core | van der Waals / hydrophobic interactions |
| Hydrogen Bond Acceptor | Carboxyl oxygens, Hydroxyl oxygens | Hydrogen bonding with target protein/enzyme |
| Hydrogen Bond Donor | Carboxyl hydrogens, Hydroxyl hydrogens | Hydrogen bonding with target protein/enzyme |
| Aromatic Feature | (Not present in this compound) | N/A |
| Ionizable Group (Negative) | Carboxylic acid groups | Ionic interactions, salt bridges |
This interactive table summarizes the potential pharmacophoric elements of this compound based on its chemical structure.
In this compound, the β-glycosidic linkage connecting the quinovopyranose to the C-3 hydroxyl group of quinovic acid dictates the spatial orientation of the sugar relative to the triterpenoid backbone. researchgate.net Altering this linkage could have profound effects:
Conformational Changes: A change from a β- to an α-linkage would significantly alter the molecule's global conformation, which could disrupt the optimal arrangement of pharmacophoric features required for binding to a biological target.
Metabolic Stability: O-glycosidic bonds are substrates for glycosidase enzymes, which can cleave the sugar and inactivate the compound. khanacademy.org The specific type of linkage influences its susceptibility to enzymatic hydrolysis. khanacademy.orgglycoforum.gr.jp Creating analogs with non-natural linkages (e.g., C-glycosides or S-glycosides) can enhance metabolic stability, making them more robust as potential therapeutic agents. fiveable.meglycoforum.gr.jp
The precise impact of modifying the glycosidic linkage in this compound on its anti-TMV activity has not been extensively reported, but it represents a key area for future investigation to create more stable and potent derivatives.
Rational Design of this compound Analogs and Derivatives
Rational drug design leverages the understanding of a molecule's SAR to create new compounds with improved properties. nih.govnih.gov For this compound, this involves targeted modifications to its structure to enhance activity, selectivity, and pharmacokinetic parameters.
Semi-synthesis uses a readily available natural product as a starting scaffold for chemical modifications. nih.gov This approach is often more efficient than total synthesis for complex molecules like this compound. Potential modification strategies include:
Modification of the Triterpenoid Core: The carboxylic acid groups are prime targets for modification. They can be converted to esters or amides to alter polarity and hydrogen bonding capacity. The hydroxyl group can be oxidized to a ketone or acylated.
Modification of the Sugar Moiety: The hydroxyl groups on the quinovopyranose ring can be selectively protected and modified, for instance, by acylation or alkylation, to probe their importance in target binding.
Aglycone-Sugar Scission: The glycosidic bond can be cleaved to separate the quinovic acid and the sugar. The isolated aglycone can then be tested for activity to determine if the sugar moiety is essential for function or primarily serves to modulate solubility and bioavailability.
The following table presents a hypothetical set of semi-synthetic modifications to probe the SAR of this compound.
| Modification Site | Chemical Transformation | Rationale / Expected Impact |
| C-27 Carboxylic Acid | Esterification (e.g., methyl ester) | Neutralize charge, increase lipophilicity |
| C-30 Carboxylic Acid | Amidation (e.g., with an amino acid) | Introduce new interaction points, alter polarity |
| C-3 Hydroxyl Group | Oxidation to ketone | Remove H-bond donor capability, alter local planarity |
| Sugar Hydroxyls | Per-acetylation | Increase lipophilicity, block H-bonding from sugar |
This interactive table outlines potential semi-synthetic modifications of this compound for SAR studies.
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules. nih.govmdpi.com This strategy is particularly powerful for generating diverse glycoside structures that are difficult to achieve through purely chemical means. nih.govcsic.es
A chemoenzymatic approach to this compound analogs could involve:
Chemical Synthesis of the Aglycone: A modified quinovic acid aglycone is prepared chemically.
Enzymatic Glycosylation: Glycosyltransferase or glycosidase (used in reverse or as a glycosynthase) enzymes are employed to attach different sugar units to the aglycone. nih.gov This allows for the creation of a library of analogs with varied glycan portions (e.g., different monosaccharides, disaccharides) and different linkage types.
This method provides a highly controlled way to investigate the specific role of the carbohydrate part of the molecule in its biological activity. nih.gov
Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgmdpi.com These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby accelerating the drug discovery process. frontiersin.orgresearchgate.net
For this compound, a QSAR study would proceed as follows:
Data Set Generation: A series of this compound analogs with measured biological activities (e.g., IC₅₀ for TMV inhibition) is required.
Descriptor Calculation: For each analog, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties. nih.gov
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. mdpi.com The model's predictive power is rigorously validated using internal and external test sets of compounds. researchgate.netarxiv.org
A robust QSAR model for this compound analogs could provide valuable insights into which structural features are most critical for its antiviral activity and guide the design of next-generation derivatives with enhanced potency. arxiv.org
The table below lists some descriptor classes relevant to a potential QSAR study of this compound.
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Wiener Index | Molecular branching and compactness |
| Geometric | Molecular Surface Area | Shape and size of the molecule |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |
This interactive table shows examples of molecular descriptors that would be used in a QSAR study of this compound analogs.
Molecular Docking and Ligand-Receptor Interaction Analysis
Detailed molecular docking and specific ligand-receptor interaction analyses for this compound within plant systems are not extensively documented in publicly available scientific literature. However, the known biological activity of this compound, particularly its ability to induce the expression of a 31-kD ribosome-inactivating protein (CIP31) in tobacco (Nicotiana tabacum) leaves, strongly suggests a specific molecular recognition process. frontiersin.orgmdpi.complos.org This induced protein has been shown to inhibit the synthesis of the tobacco mosaic virus (TMV) coat protein, thereby limiting viral movement and multiplication. mdpi.complos.org
The induction of a specific protein like CIP31 implies that this compound, or a metabolite thereof, likely interacts with a plant receptor protein. This interaction would trigger a signaling cascade leading to the expression of defense-related genes. The identification of this putative receptor is a critical, yet currently unpublished, step in fully elucidating the compound's mechanism of action.
Future molecular docking studies would be invaluable in this context. Such research would involve the in silico screening of this compound against a library of known plant receptor proteins, particularly those involved in pathogen recognition and defense signaling. The goal of molecular docking is to predict the preferred orientation of the ligand (this compound) when bound to a target protein, and to estimate the strength of their interaction, often expressed as a docking score.
Table 1: Hypothetical Molecular Docking Data for this compound with Putative Plant Receptors
| Putative Plant Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) | -8.5 | Hydrogen bonds with Ser, Thr; Hydrophobic interactions with Leu, Val |
| Wall-Associated Kinase (WAK) | -7.9 | Pi-Alkyl interactions with Phe; Hydrogen bonds with Asn |
| G-protein Coupled Receptor (GPCR)-like protein | -7.2 | Salt bridge with Asp; Hydrogen bonds with Tyr |
This table is for illustrative purposes only and is based on the types of interactions commonly observed in ligand-receptor binding. Specific data for this compound is not currently available.
Predictive Modeling for Enhanced Efficacy in Plant Protection
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in the development of more effective agrochemicals. For this compound, such models could guide the synthesis of novel derivatives with enhanced plant protection capabilities. By correlating structural modifications of the this compound molecule with changes in its biological activity, researchers can identify the key chemical features responsible for its efficacy.
A QSAR model for this compound would be developed by synthesizing a series of its derivatives and evaluating their ability to induce plant defense responses or directly inhibit pathogens. The structural properties of these derivatives (e.g., electronic, steric, and hydrophobic parameters) would then be mathematically correlated with their observed bioactivity.
Table 2: Illustrative QSAR Model Parameters for this compound Derivatives
| Derivative | Modification | Log(1/C) (Bioactivity) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) |
| This compound | - | 5.2 | 2.1 | 150.4 |
| Derivative 1 | Acetylation of sugar moiety | 5.5 | 2.5 | 165.2 |
| Derivative 2 | Hydroxylation of quinovic acid | 4.8 | 1.9 | 152.1 |
| Derivative 3 | Methylation of hydroxyl group | 5.3 | 2.3 | 154.8 |
This table presents hypothetical data to illustrate the principles of a QSAR study. No such specific study on this compound derivatives is currently published.
The insights gained from such predictive models could lead to the design of new molecules with improved properties, such as increased stability, better uptake by the plant, or a more potent induction of the plant's immune system.
Ecological Role and Ethnopharmacological Relevance
Plant Sources and Geographical Distribution of Cinchonaglycoside C-Producing Species
This compound is a triterpenoid (B12794562) glycoside that has been identified in specific plant species. The primary documented source of this compound is Uncaria sessilifructus, a member of the Rubiaceae family. mdpi.com This plant is a type of woody vine, or liana, that thrives in wet tropical biomes. kew.org
The geographical range of Uncaria sessilifructus extends from the Indian subcontinent across to southern China and various parts of Indo-China. kew.organnalsofplantsciences.com Its presence is documented in countries including India, China (specifically the Yunnan and Guangxi provinces), Bangladesh, and Vietnam. kew.orgresearchgate.netiisc.ac.in More recent botanical surveys have also reported it as a new discovery in the flora of Odisha, India, highlighting its phytogeographical significance in the region. annalsofplantsciences.comresearchgate.net
| Plant Source | Family | Description |
| Uncaria sessilifructus | Rubiaceae | A woody climbing vine (liana). kew.org |
| Geographical Distribution of Uncaria sessilifructus |
| Regions: Indian Subcontinent, Indo-China, Southern China. kew.org |
| Countries: India, China (Yunnan, Guangxi), Bangladesh, Vietnam. kew.organnalsofplantsciences.comiisc.ac.in |
| Biome: Wet Tropical. kew.org |
Role in Plant Defense Against Pathogens and Herbivores
This compound plays a role in the sophisticated defense mechanisms of plants, particularly against viral pathogens. scispace.com Research has demonstrated its activity as an anti-Tobacco Mosaic Virus (TMV) agent. scispace.com The defense mechanism is not direct but induced; this compound triggers the plant to produce defensive proteins. cabidigitallibrary.orgnih.gov
When introduced to tobacco plants, this compound was found to induce the synthesis of a novel ribosome-inactivating protein (RIP), which has been designated CIP31. nih.govnih.gov RIPs are a well-known class of plant defense proteins that inhibit the replication of viruses by enzymatically damaging viral RNA, thereby halting protein synthesis and preventing the spread of the infection. nih.gov This induced systemic resistance is a key strategy for plants to defend against a broad spectrum of pathogens. nih.gov
While the role of this compound against pathogens is documented, its specific function in defending against herbivores is less clear. However, as a triterpenoid, it belongs to a large class of secondary metabolites that are widely recognized for their role in deterring herbivory. wikipedia.org These compounds can act as toxins, feeding deterrents, or digestibility reducers, making the plant less palatable to insects and other herbivores. wikipedia.orgfrontiersin.org The production of such defensive compounds is a crucial adaptation for plant survival. frontiersin.org
Traditional Uses and Phytochemical Validation of Related Plant Extracts
The primary known source of this compound, Uncaria sessilifructus, has a history of use in traditional medicine systems, particularly in Asia. prota4u.org In traditional Chinese medicine, the stems and hooks of the plant, known as "Gou-teng," are utilized for various ailments. japsonline.com These include treatments for fever and irritability in children, as well as for conditions like abdominal pain and faintness. prota4u.org
The genus Uncaria as a whole is significant in ethnopharmacology. prota4u.org Different species are used to treat a range of conditions from hypertension and headaches to intestinal problems. prota4u.orgtaylorandfrancis.com For instance, Uncaria rhynchophylla is used for its sedative and analgesic properties, while Uncaria tomentosa from South America is known for its anti-inflammatory and immunostimulant effects. prota4u.org
Phytochemical validation of Uncaria sessilifructus supports its traditional applications. The plant is rich in a diverse array of bioactive compounds, including not only triterpenoids like this compound, but also various alkaloids, flavonoids, and phenolic acids. mdpi.comontosight.airesearchgate.net These classes of compounds are known to possess antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory activities. ontosight.airesearchgate.net The presence of quinovic acid glycosides, a group to which this compound belongs, alongside various indole (B1671886) and oxindole (B195798) alkaloids, provides a chemical basis for the plant's therapeutic properties observed in traditional practices. prota4u.orgnih.gov Chemical analysis of the volatile oils from the leaves has also identified compounds with potential antibacterial and antifungal properties, further validating its role as a medicinal plant. japsonline.comjapsonline.com
| Traditional Use of Uncaria sessilifructus | Part Used | Region/System |
| Treatment of fever and irritability in children. prota4u.org | Stem with hooks | China |
| Treatment of abdominal pain and faintness. prota4u.org | Stem with hooks | China |
| Used as a mordant for setting dyes. prota4u.org | Bark decoction | India |
Advanced Analytical Method Development for Cinchonaglycoside C in Complex Matrices
Chromatographic Techniques for Trace Analysis and Metabolite Profiling
Chromatographic methods, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for the analysis of Cinchonaglycoside C in intricate matrices such as plasma, urine, and tissue extracts.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification and identification of this compound. The development of a reliable LC-MS/MS method involves the meticulous optimization of several key parameters.
Chromatographic Separation: The separation of this compound from endogenous matrix components is typically achieved using reversed-phase liquid chromatography (RPLC). A C18 column is commonly employed due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like glycosides. The mobile phase usually consists of an aqueous component (often with a pH modifier like formic acid to enhance protonation and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of this compound while separating it from other matrix constituents.
Mass Spectrometric Detection: For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is frequently utilized for its high selectivity and sensitivity. This involves the selection of a specific precursor ion (the protonated molecule [M+H]⁺ in positive ion mode) in the first quadrupole, fragmentation of this ion in the collision cell (second quadrupole), and detection of specific product ions in the third quadrupole. The transition from the precursor ion to the most abundant and stable product ion is monitored for quantification, while a second transition can be used for confirmation.
Table 1: Example of Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC System | |
| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| MRM Transition (Quantification) | [Precursor Ion m/z] → [Product Ion m/z] |
| MRM Transition (Confirmation) | [Precursor Ion m/z] → [Product Ion m/z] |
Note: Specific m/z values are dependent on the exact mass of this compound and would be determined experimentally.
Gas chromatography-mass spectrometry (GC-MS) can be an alternative for the analysis of this compound, although it requires a derivatization step to increase the compound's volatility and thermal stability. Due to the presence of hydroxyl groups in the glycoside structure, this compound is non-volatile.
Derivatization: A common derivatization technique is silylation, where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst are often used. This process renders the molecule more volatile and amenable to GC analysis.
GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The temperature of the GC oven is programmed to ramp up, allowing for the separation of different components based on their boiling points. The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectra, with their characteristic fragmentation patterns, can be used for identification by comparison to spectral libraries.
Table 2: Typical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| GC System | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Spectroscopic Assays for High-Throughput Screening and Detection
For the rapid screening of a large number of samples, such as in natural product discovery or preliminary toxicological assessments, high-throughput spectroscopic assays can be developed. These methods are generally faster and less expensive than chromatographic techniques, although they may offer lower selectivity.
Commonly, these assays are based on UV-Vis spectrophotometry or fluorescence spectroscopy. If this compound possesses a chromophore, its concentration can be estimated by measuring the absorbance at a specific wavelength. Similarly, if the compound is fluorescent or can be made to fluoresce through a chemical reaction, a fluorescence-based assay can provide high sensitivity. These assays are often performed in a microplate format, allowing for the simultaneous analysis of many samples.
Method Validation According to Academic and Research Standards
To ensure the reliability and accuracy of the analytical data, any newly developed method for this compound must be rigorously validated. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), although specific parameters may be adapted for a research setting. The key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, and matrix components. This is typically evaluated by analyzing blank matrix samples and comparing them to spiked samples.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples) and comparing the measured concentration to the nominal concentration. Accuracy is typically expressed as the percentage recovery.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte. It is a significant consideration in LC-MS/MS and is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solvent.
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term temperature stability, long-term stability).
Table 3: Acceptance Criteria for Method Validation in a Research Setting
| Parameter | Acceptance Criterion |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean recovery within 85-115% (or 80-120% for LLOQ) |
| Precision (RSD) | ≤ 15% (or ≤ 20% for LLOQ) |
| Matrix Effect | Within 85-115% |
| Stability | Recovery within 85-115% of nominal concentration |
By adhering to these rigorous validation standards, the developed analytical methods can provide reliable and reproducible data for the study of this compound.
Future Research Perspectives
Systems Biology Approaches to Cinchonaglycoside C's Plant Interactions
The documented ability of this compound to induce a ribosome-inactivating protein (RIP), CIP31, in tobacco plants, thereby conferring resistance to the Tobacco Mosaic Virus (TMV), provides a compelling foundation for deeper investigation using systems biology. cas.cnjipb.netzgyckx.com.cn This interaction, where an external compound triggers a specific defense pathway in a plant, is a classic case of induced resistance. Future research can move beyond the single-protein effect to a holistic, system-level understanding of the complex molecular events initiated by this compound.
By integrating multi-omics data, researchers can construct a comprehensive model of the signaling cascade and metabolic reprogramming that occurs in plants upon treatment with this compound. Flavonoids and other secondary metabolites are known to be crucial in mediating a plant's interactions with its environment, and a systems approach can clarify the broader role of this compound in this context. mdpi.com Such studies could illuminate not just plant-pathogen interactions but also plant-plant (allelopathic) and plant-symbiont relationships. ird.frfrontiersin.org
| Approach | Objective | Potential Findings |
| Transcriptomics (RNA-Seq) | To identify all genes whose expression is up- or down-regulated in plant tissues following treatment with this compound. | Discovery of entire signaling pathways (e.g., related to salicylic (B10762653) acid or jasmonic acid), transcription factors, and defense-related genes activated by the compound, beyond the known induction of RIPs. jipb.net |
| Proteomics (e.g., LC-MS/MS) | To quantify changes in the plant proteome in response to this compound, identifying the specific proteins involved in the defense response. | Identification of effector proteins, regulatory kinases, and other functional proteins that execute the antiviral response. Confirmation of CIP31 induction and discovery of co-regulated proteins. mdpi.com |
| Metabolomics (e.g., GC-MS, LC-MS) | To profile the global changes in the plant's secondary metabolite landscape after this compound application. | Understanding how the plant re-engineers its own chemical defenses, potentially revealing synergistic or antagonistic interactions between this compound and endogenous metabolites. |
| Interactomics (e.g., Yeast-Two-Hybrid) | To map the protein-protein interaction network stemming from the initial signaling event. | Elucidation of the complete signaling cascade, from a putative receptor for this compound to the downstream activation of defense gene expression. |
Application of Crispr-Cas Systems for Targeted Gene Editing in Biosynthesis
While the biosynthetic pathway of this compound in Cinchona plants is not fully elucidated, its structure as a triterpenoid (B12794562) glycoside points to a pathway involving triterpene synthases, cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). The advancement of CRISPR-Cas9 and related gene-editing technologies offers a powerful tool to precisely manipulate this pathway for enhanced production or for creating novel derivatives. nih.gov Although much CRISPR work in the context of Cinchona compounds has focused on therapeutic applications in human cells, the principles are directly transferable to plant metabolic engineering. mdpi.comresearchgate.net
Future research could focus on identifying the specific genes responsible for synthesizing the quinovic acid backbone and attaching the glucose moiety. Once identified, CRISPR-Cas9 could be used for several strategic modifications. This could involve upregulating key enzymes to increase the yield of this compound or knocking out competing pathways to redirect metabolic flux towards its production.
| Gene Target (Hypothetical) | Function in Biosynthesis | Desired Editing Outcome with CRISPR-Cas9 |
| Triterpene Synthase | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the initial triterpene skeleton. | Upregulate expression (e.g., by editing the promoter region) to increase the supply of the quinovic acid precursor. |
| Cytochrome P450s | Perform oxidative modifications (e.g., hydroxylation) on the triterpene skeleton to create quinovic acid. | Enhance enzyme activity or expression to prevent bottleneck steps in the pathway. |
| UDP-Glycosyltransferase (UGT) | Transfers a glucose molecule to the quinovic acid backbone to form this compound. | Overexpress the specific UGT to ensure efficient conversion of quinovic acid to the final product. |
| Competing Pathway Genes | Enzymes that divert metabolic precursors away from the this compound pathway (e.g., towards other terpenoids or sterols). | Knock out or downregulate these genes to increase the pool of precursors available for this compound synthesis. |
Advanced Imaging Techniques for In Situ Localization and Activity Monitoring
Understanding where this compound is synthesized and stored within the plant, and how its distribution changes during a defense response, is crucial for a complete picture of its function. Advanced imaging techniques can provide this spatial information at a subcellular level, moving beyond traditional extraction-based methods. jst.go.jp Histochemical studies on Cinchona ledgeriana have already identified specialized idioblast cells as sites for the accumulation of alkaloids and other metabolites. ipb.ac.id Mass Spectrometry Imaging (MSI) and Raman microspectroscopy are poised to provide much more detailed, label-free chemical maps. nih.govresearchgate.net
Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can map the distribution of this compound and its precursors directly on tissue sections of Cinchona leaves, bark, and roots. frontiersin.orgresearchgate.net This would allow researchers to visualize its accumulation in specific cell types and monitor its transport through the plant's vascular system, for instance, after a localized pathogen attack.
| Technique | Principle | Advantages for this compound Study |
| MALDI-MSI | A laser desorbs and ionizes molecules from a tissue section coated with a chemical matrix, generating a mass spectrum for each pixel. | High spatial resolution and sensitivity; excellent for visualizing detailed localization in cellular structures like idioblasts. jst.go.jp |
| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from the sample surface under ambient conditions. | Requires minimal sample preparation (no matrix needed), which is good for preserving the native chemical state and analyzing surface metabolites. frontiersin.org |
| Raman Microspectroscopy | Measures the inelastic scattering of laser light to generate a vibrational spectrum, providing a chemical fingerprint of the molecules present. | Non-destructive and label-free; capable of imaging inside living cells and can be used to monitor the induction of other molecules (like the CIP31 protein) in response to this compound. researchgate.netpnas.org |
Sustainable Production Methods and Biotechnological Applications
The unique biological activity of this compound necessitates the development of sustainable and scalable production methods, moving beyond reliance on harvesting from wild or cultivated plants. plecevo.eu Biotechnological approaches, including plant cell culture and metabolic engineering in microbial hosts, offer a promising path forward. The principles applied to the production of other valuable Cinchona alkaloids can be adapted for this triterpenoid glycoside. wikipedia.orgrsc.org
The primary biotechnological application identified so far is its use as an elicitor of plant defenses, specifically against viruses like TMV. cas.cn This positions this compound as a potential lead compound for developing novel, natural-product-based crop protection agents. Future research should explore its effectiveness against a broader range of plant pathogens, including fungi and bacteria. Furthermore, its triterpenoid structure suggests it may have other bioactivities worth investigating.
| Strategy | Description | Potential Advantages |
| Plant Tissue/Cell Culture | Growing Cinchona cells or tissues in sterile, controlled bioreactors to produce this compound. Cultured cells have been shown to produce alkaloids and terpenoids. ipb.ac.id | Production is independent of climate and geography; allows for the use of elicitors to boost yields; provides a consistent and contaminant-free source. |
| Metabolic Engineering in Microbes | Transferring the entire biosynthetic pathway of this compound into a microbial host like Saccharomyces cerevisiae (yeast) or E. coli. | Rapid scalability, cost-effective production, and the potential to easily generate novel derivatives through synthetic biology approaches. |
| Hairy Root Culture | Genetically transforming plant tissues to produce fast-growing, highly branched "hairy roots" that are prolific producers of secondary metabolites. | Combines the genetic stability of the whole plant with the rapid growth of cell cultures, often leading to high product yields. |
| "Organoclick" Functionalization | Attaching this compound to functional materials, such as nanocellulose, to create new bioactive surfaces or delivery systems. nih.gov | Development of novel materials with built-in defense-inducing properties for agricultural or other applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
